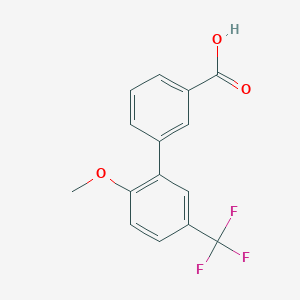

3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-6-5-11(15(16,17)18)8-12(13)9-3-2-4-10(7-9)14(19)20/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNNOAYNPPAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683409 | |

| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-41-6 | |

| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Bond Disconnection

The biphenyl core can be disconnected into two fragments:

-

Fragment A : 3-Carboxybenzeneboronic acid (benzoic acid precursor).

-

Fragment B : 2-Methoxy-5-trifluoromethylphenyl halide or boronic acid.

This approach leverages cross-coupling methodologies, such as Suzuki-Miyaura or Ullmann coupling, to forge the biaryl bond.

Carboxylic Acid Functional Group Introduction

The carboxylic acid moiety can be introduced via:

-

Late-stage oxidation of a methyl or hydroxymethyl group.

Cross-Coupling Strategies for Biphenyl Synthesis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl framework.

Synthesis of 3-Carboxybenzeneboronic Acid

3-Bromobenzoic acid is converted to its boronic acid derivative via Miyaura borylation. Typical conditions involve Pd(dppf)Cl₂ catalysis, bis(pinacolato)diboron, and a base (e.g., KOAc) in THF at 80°C.

Synthesis of 2-Methoxy-5-trifluoromethylphenylboronic Acid

-

Step 1 : Nitration of 2-methoxybromobenzene at the meta position (relative to methoxy) using HNO₃/H₂SO₄.

-

Step 2 : Reduction of the nitro group to an amine (H₂/Pd-C), followed by Sandmeyer trifluoromethylation using CF₃Cu.

-

Step 3 : Miyaura borylation of the resulting 2-methoxy-5-trifluoromethylbromobenzene.

Coupling Reaction

Reacting 3-carboxybenzeneboronic acid with 2-methoxy-5-trifluoromethylphenylboronic acid under Pd(PPh₃)₄ catalysis and Na₂CO₃ base in DME/H₂O (4:1) at 90°C yields the biphenyl product.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 78 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 82 |

| NiCl₂(dppp) | Cs₂CO₃ | DMF | 120 | 65 |

Grignard Reagent-Based Carboxylation

Synthesis of this compound via Grignard Intermediates

-

Step 1 : Preparation of 2-methoxy-5-trifluoromethylbromobenzene via electrophilic bromination of 2-methoxy-5-trifluoromethylbenzene using NBS in CCl₄.

-

Step 2 : Grignard reagent formation by reacting the bromide with magnesium in THF.

-

Step 3 : Carboxylation with CO₂ gas at 20–25 psi and 0–15°C, followed by acidic workup (2N HCl) to yield the benzoic acid.

Key Observations :

-

Reaction exotherms must be controlled to prevent decomposition.

-

Yields range from 70–78% under optimized pressure (20–25 psi).

Directed Ortho-Metalation for Regioselective Substitution

Sequential Functionalization of Benzoic Acid Derivatives

-

Step 1 : Protection of the carboxylic acid as a methyl ester (MeOH/H₂SO₄).

-

Step 2 : Directed ortho-metalation using LDA (Lithium Diisopropylamide) at −78°C to introduce a trifluoromethyl group via reaction with CF₃TMS.

-

Step 3 : Demethylation of the ester using LiOH in THF/H₂O.

Challenges :

-

Competing side reactions at the methoxy group require careful temperature control.

Comparison of Synthetic Routes

Table 2 : Advantages and Limitations of Key Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 78–82 | Moderate | High |

| Grignard Carboxylation | 70–78 | Low | Moderate |

| Directed Metalation | 60–65 | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, aldehydes, and fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

Synthetic Routes

- Starting Materials : Precursors often include substituted benzoic acids.

- Key Reactions :

- Nitration followed by reduction to introduce amino groups.

- Substitution reactions to add methoxy and trifluoromethyl groups.

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate for synthesizing more complex organic molecules. Its unique electronic properties due to the trifluoromethyl group enhance its utility in creating novel materials.

Biology

- Biological Activity : Ongoing research investigates the compound's interactions with various biomolecules, including enzymes and receptors. The presence of the methoxy and trifluoromethyl groups may enhance its binding affinity, making it a candidate for further biological studies.

- Potential Therapeutic Uses : Preliminary studies suggest that it may exhibit anti-inflammatory or anticancer properties, prompting exploration as a lead compound in drug discovery .

Medicine

- Drug Development : The compound's structure suggests potential for optimizing pharmacokinetic properties. Its ability to modulate protein interactions makes it a candidate for therapeutic applications targeting specific diseases .

Industrial Applications

- Specialty Chemicals : Utilized in the production of specialty chemicals, 3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid plays a role in developing agrochemicals and other industrial products due to its unique chemical properties .

Case Studies

- Anti-Cancer Activity : A study exploring the structure-activity relationship (SAR) of similar compounds indicated that modifications in the trifluoromethyl group significantly affected the anti-cancer potency of related benzoic acids. This suggests that this compound could be optimized for enhanced therapeutic efficacy.

- Material Science : Research into polymers incorporating this compound has shown improved thermal stability and mechanical properties, suggesting applications in advanced material development.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (-CF₃): The -CF₃ group at the 5-position increases the acidity of the benzoic acid (-COOH) by stabilizing the deprotonated form through inductive effects. This is critical in drug design for enhancing solubility and binding to target proteins .

- However, steric hindrance from the 2-position may limit rotational freedom, affecting molecular conformation .

Research Findings and Structural Analysis

Spectroscopic and Crystallographic Insights

- NMR and X-ray Studies: highlights the use of ¹³C NMR and X-ray crystallography to resolve stereoisomerism in substituted benzoic acids. For example, 2-(2,2-dicyano-1-methylethenyl)benzoic acid forms centrosymmetric dimers in the solid state, a behavior likely shared by the target compound due to its hydrogen-bonding capability .

- UV-Vis Spectroscopy: Substituents like -CF₃ and -OCH₃ alter UV absorption profiles. For instance, the target compound may exhibit a redshift compared to non-fluorinated analogs due to the electron-withdrawing nature of -CF₃ .

Biological Activity

3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzoic acid core with methoxy and trifluoromethyl substitutions, contributes to its biological activity. This article examines the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3O3, with a molecular weight of approximately 326.27 g/mol. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioactivity, making it an attractive candidate for drug development.

1. Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures to this compound may exhibit anti-inflammatory effects. The presence of electron-withdrawing groups like trifluoromethyl can stabilize the compound's interaction with inflammatory mediators, potentially reducing inflammation markers in various models .

2. Anticancer Activity

Compounds containing trifluoromethyl groups have been associated with enhanced anticancer activity. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Binding Affinity : The trifluoromethyl group increases the compound's ability to bind to proteins and enzymes involved in disease processes.

- Stabilization of Reactive Intermediates : This group can stabilize carbanions during reactions, affecting reaction rates and pathways critical for its biological activity.

- Influence on Metabolic Pathways : The compound may interact with key metabolic enzymes, influencing pathways related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | C15H12F3O4 | Hydroxy substitution may enhance solubility and bioactivity. |

| 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | C15H12F4O3 | Fluoro substitution influences reactivity and metabolic stability. |

| 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | C15H12ClF3O3 | Chlorine substitution may affect electronic properties and biological activity. |

Case Studies and Research Findings

While direct case studies on this compound are scarce, analogs have been extensively studied:

- Antiprotozoal Activity : Related compounds have shown significant potency against protozoan parasites (IC50 values < 0.050 µM), indicating that similar substitutions might enhance activity against various pathogens .

- Inhibition Studies : Research has demonstrated that trifluoromethyl-substituted benzoic acids can inhibit key enzymes implicated in cancer progression, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Starting Materials : Use brominated or chlorinated benzoic acid derivatives (e.g., 3,5-dibromobenzoic acid) for functional group flexibility .

Trifluoromethylation : Introduce the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) under catalytic conditions (e.g., CuI or Pd catalysts) .

Methoxy Group Installation : Employ methoxylation using NaOMe or MeOH under nucleophilic aromatic substitution conditions .

Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ ~7.5-8.5 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 326.06) .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer :

- Ester Hydrolysis : React with H₂SO₄/H₂O to convert ester groups to carboxylic acids .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst to form biaryl derivatives .

- Substitution Reactions : Chloro or methoxy groups can be displaced under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can researchers optimize the trifluoromethylation step to improve yield?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance CF₃ transfer efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., C=O stretch at ~1700 cm⁻¹) and X-ray crystallography .

- Isotopic Labeling : Use ¹⁹F NMR to track trifluoromethyl group integrity .

Q. What strategies mitigate low solubility in biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .

- Pro-Drug Design : Synthesize methyl esters or PEGylated derivatives for improved bioavailability .

Q. How to design enzyme inhibition studies targeting this compound?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition .

- SPR/ITC : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd < 1 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) systems .

- Structural Analogs : Compare activity with derivatives (e.g., 3-fluoro-4-methyl analogs) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.